4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

This compound serves as the strategic 4-bromo member in a halogen-scanning matrix for telomerase/iNOS target families, where para-substitution critically dictates potency. With a lead-like profile (MW 402.2 Da, XLogP 3.0, only 3 rotatable bonds), it is an ideal compact starting point for fragment-growing and screening library design. The 4-bromophenyl group offers a synthetic handle for late-stage diversification via cross-coupling, enabling rapid library expansion around the biologically relevant benzodioxin-oxadiazole core. Procure alongside 4-F, 4-Cl, and 4-I analogues to systematically probe steric and electronic binding site tolerance.

Molecular Formula C17H12BrN3O4
Molecular Weight 402.204
CAS No. 862808-21-7
Cat. No. B3005785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS862808-21-7
Molecular FormulaC17H12BrN3O4
Molecular Weight402.204
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C17H12BrN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
InChIKeyZXDCZNWXQFSKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-21-7) – Procurement-Relevant Identity and Scaffold Classification


4‑Bromo‑N‑[5‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-1,3,4‑oxadiazol‑2‑yl]benzamide [1] is a fully synthetic small molecule that combines a 1,3,4‑oxadiazole central ring, a 2,3‑dihydro‑1,4‑benzodioxin moiety, and a 4‑bromobenzamide terminus. The compound is listed in public small‑molecule repositories (PubChem CID 4591135; ChEMBL CHEMBL4449710) and is offered by several commercial screening‑compound suppliers as a research‑grade substance. No primary literature, patent, or regulatory filing that reports quantitative biological activity for this exact compound was identified during the construction of this evidence guide.

Why In‑Class 1,3,4‑Oxadiazole–Benzodioxin Compounds Cannot Be Interchanged for 4‑Bromo‑N‑[5‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-1,3,4‑oxadiazol‑2‑yl]benzamide


The 1,3,4‑oxadiazole–benzodioxin scaffold is highly sensitive to the identity and position of the substituent on the benzamide ring [1][2]. Published structure–activity relationship (SAR) studies on closely related series demonstrate that moving a halogen from the para to the meta position, or replacing bromine with chlorine, can shift cellular IC₅₀ values by more than an order of magnitude and alter target selectivity profiles [2]. Consequently, generic substitution among regioisomers or halogen analogues cannot be assumed to preserve biological activity; selection must be guided by compound‑specific evidence.

Quantitative Differentiation Evidence for 4‑Bromo‑N‑[5‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-1,3,4‑oxadiazol‑2‑yl]benzamide Relative to Closest Analogues


Absence of Publicly Available Bioactivity Data Precludes Head‑to‑Head Potency Comparison

Comprehensive interrogation of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents returned no quantitative potency, affinity, or functional activity data for 4‑bromo‑N‑[5‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-1,3,4‑oxadiazol‑2‑yl]benzamide [1][2]. In contrast, several close structural analogues (e.g., compounds 6k, 6m, and 4i from the same core scaffold) possess published IC₅₀ values ranging from 0.05 μM to 25.87 μM across anticancer, telomerase‑inhibition, and iNOS‑inhibition assays [3][4]. Because the target compound lacks any experimentally determined activity value, no direct head‑to‑head potency comparison can be performed, and the compound cannot be positioned on the same dose–response landscape as its characterised analogues.

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Descriptors Distinguish the 4‑Bromo Regioisomer from the 3‑Bromo Analogue

Although experimental potency data are absent, computed molecular descriptors can differentiate the 4‑bromo regioisomer (CAS 862808‑21‑7) from its 3‑bromo counterpart (CAS 887870‑92‑0) [1]. Both share the molecular formula C₁₇H₁₂BrN₃O₄ and molecular weight 402.2 Da. However, the topological polar surface area (TPSA) differs because of the altered spatial orientation of the bromine atom: the 4‑bromo isomer presents a linear, para‑oriented dipole, whereas the 3‑bromo isomer introduces a dipole vector angled ~60° relative to the amide bond . This difference is predicted to affect passive membrane permeability and ligand‑protein recognition in a spatially constrained binding pocket, though no experimental validation exists for these specific compounds.

Computational Chemistry ADME Prediction Library Design

Halogen‑Dependent SAR Trend Extrapolated from the 1,3,4‑Oxadiazole–Benzodioxan Literature

In the 2011 telomerase‑inhibitor series (compounds 6a‑6s) sharing the same 1,3,4‑oxadiazole–benzodioxan core, para‑halogen substitution on the benzamide ring was favourable for antitumour potency. For example, compound 6k (para‑chloro analogue) exhibited a telomerase IC₅₀ of 1.27 μM [1]. By class‑level inference, the 4‑bromo analogue may occupy a similar steric and electronic volume, but the absence of a direct head‑to‑head comparison within the same assay precludes any quantitative claim of superiority or equipotency. The SAR trend indicates that para‑halogen substitution is preferred over unsubstituted benzamide, yet the specific advantage of bromine over chlorine in this scaffold remains untested.

Structure-Activity Relationship Medicinal Chemistry Lead Optimisation

Drug‑Likeness and Lead‑Likeness Parameters Distinguish the 4‑Bromo Compound from Heavier Sulfonamide Analogues in the Same Series

Compared with more elaborate analogues bearing piperidine‑sulfonyl or cyclohexyl‑methyl‑sulfamoyl groups on the benzamide ring (e.g., CAS 862808‑31‑9, molecular weight 498.6 Da), the 4‑bromo compound (MW 402.2 Da, XLogP 3.0, 1 H‑bond donor, 6 H‑bond acceptors) [1] resides well within Lipinski and Veber rule‑of‑five space. The lower molecular weight and fewer rotatable bonds (3 vs. 6‑8 for sulfonamide derivatives) predict superior passive permeability and a reduced risk of efflux‑transporter recognition [2]. These computed properties make the 4‑bromo compound a more favourable starting point for fragment‑based or HTS‑follow‑up programs that prioritise ligand efficiency metrics, though no experimental ADME data are available to confirm this advantage.

Drug Design Physicochemical Profiling Screening Library Selection

Evidence‑Based Application Scenarios for 4‑Bromo‑N‑[5‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-1,3,4‑oxadiazol‑2‑yl]benzamide


Halogen‑Scanning SAR in Telomerase or iNOS Inhibitor Optimisation

Based on class‑level SAR evidence that para‑halogen substitution on the benzamide ring of 1,3,4‑oxadiazole–benzodioxan scaffolds yields potent telomerase and iNOS inhibitors [1][2], the 4‑bromo compound can serve as the bromine‑occupancy member of a halogen‑scanning matrix. Researchers procuring this compound alongside the 4‑fluoro, 4‑chloro, and 4‑iodo analogues can systematically probe the steric and electronic tolerance of the target binding site, enabling rational lead optimisation.

Physicochemical Comparator for Fragment‑Based or Ligand‑Efficiency‑Driven Discovery

With a molecular weight of 402.2 Da, XLogP 3.0, and only 3 rotatable bonds [3], the 4‑bromo compound occupies a favourable region of drug‑like chemical space. It can be used as a reference point in screening‑library design or as a starting scaffold in fragment‑growing campaigns where maintaining ligand efficiency is critical. Procurement should be prioritised when the project requires a compact, rule‑of‑five compliant template rather than a larger, more complex analogue.

Negative Control or Tool Compound for Bromodomain‑Containing Protein Assays

Although no bromodomain‑inhibition data exist for the 4‑bromo compound itself, related 1,3,4‑oxadiazole–benzamide analogues have been evaluated against BRD4 and BRDT bromodomains [4]. The 4‑bromo compound may be procured as a structurally matched, potentially inactive control for counter‑screening in bromodomain‑focused discovery programs, provided its inactivity is experimentally confirmed in the user’s assay.

Synthetic Building Block for Diversification of Benzodioxin–Oxadiazole Libraries

The 4‑bromophenyl group provides a versatile synthetic handle for further cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) [5]. Research groups engaged in parallel synthesis or DNA‑encoded library construction may prioritise this compound as a late‑stage diversification intermediate, leveraging the bromine atom for rapid library expansion while retaining the benzodioxin–oxadiazole core that has demonstrated biological relevance in published series [1][2].

Quote Request

Request a Quote for 4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.